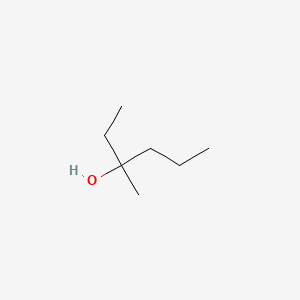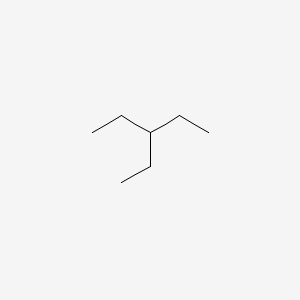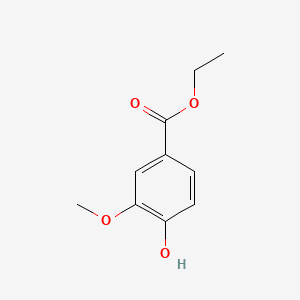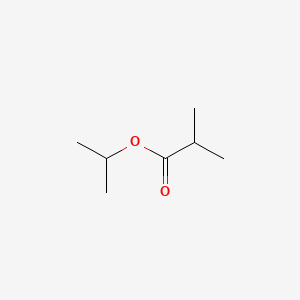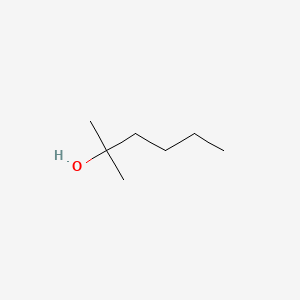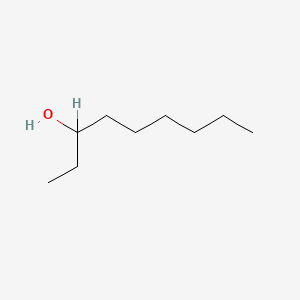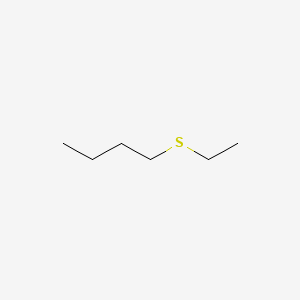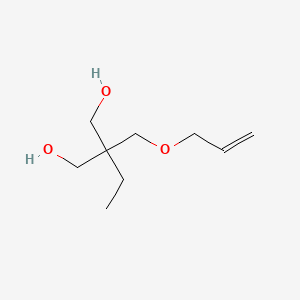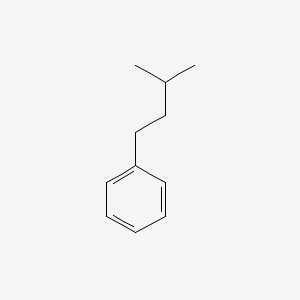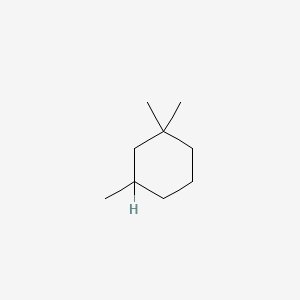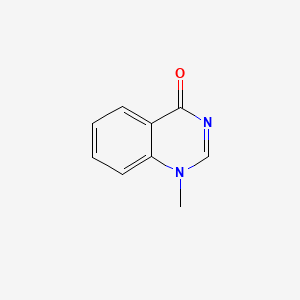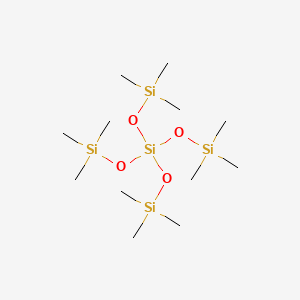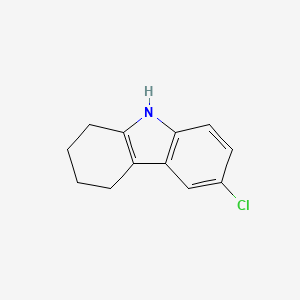
6-氯-2,3,4,9-四氢-1H-咔唑
概述
描述
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a member of the class of carbazoles, which are tricyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrocarbazole structure, which includes a partially saturated ring system. It has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington’s disease .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is the enzyme SirT1 . SirT1 is involved in controlling the removal of abnormal proteins, such as the huntingtin protein .
Mode of Action
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole interacts with its target, SirT1, by blocking its activity . This results in an increase in the removal of the abnormal huntingtin protein .
Biochemical Pathways
The biochemical pathway affected by 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves the deacetylation of proteins. Specifically, it inhibits the deacetylation of the p53 protein . This could potentially lead to downstream effects such as the regulation of cell cycle and apoptosis.
Pharmacokinetics
It is described as a potent, cell-permeable, and metabolically stable compound , which suggests good bioavailability.
Result of Action
The molecular and cellular effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole’s action involve the increased removal of abnormal proteins, such as the huntingtin protein . This leads to a reduction in the levels of these proteins in brain cells .
生化分析
Biochemical Properties
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is known to interact with certain enzymes and proteins. For instance, it has been identified as a potent and specific inhibitor of the enzyme Sirtuin 1 (SIRT1) . SIRT1 is a protein deacetylase that regulates various cellular processes, including metabolism and stress responses .
Cellular Effects
The effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole on cells are largely attributed to its interaction with SIRT1. By inhibiting SIRT1, this compound can influence various cellular processes. For example, it has been suggested to play a role in the treatment of Huntington’s disease by controlling the removal of the abnormal huntingtin protein .
Molecular Mechanism
The molecular mechanism of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves its binding to the SIRT1 enzyme. This binding inhibits the deacetylation activity of SIRT1, thereby influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-chloroindole.
Cyclization: The precursor undergoes cyclization to form the tetrahydrocarbazole ring system. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce the double bonds and achieve the tetrahydro structure.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve selective hydrogenation.
Automated Synthesis: Employing automated reactors to control reaction parameters precisely and ensure consistent product quality.
化学反应分析
Types of Reactions
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the ring system or modify the chlorine substituent.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
Oxidation: Carbazole derivatives with ketone or aldehyde groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Amino or hydroxyl-substituted carbazole derivatives.
相似化合物的比较
Similar Compounds
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: A derivative with an additional carboxamide group, studied for similar therapeutic applications.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Another chlorine-substituted tetrahydro compound with distinct biological activities.
6-Chloro-4-phenylquinazolin-2-carboxaldehyde: A structurally related compound with different pharmacological properties.
Uniqueness
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern and its ability to inhibit SirT1 selectively. This selectivity makes it a valuable compound for studying the role of protein acetylation in disease and for developing targeted therapies .
属性
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQPGJXOHSTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315950 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36684-65-8 | |
| Record name | 36684-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide?
A1: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as selisistat, acts as a potent and selective inhibitor of sirtuin proteins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [, , , , , ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress responses, and aging.
Q2: How does selisistat inhibit SIRT1?
A2: Selisistat inhibits SIRT1 by exploiting its unique NAD+-dependent deacetylation mechanism. It binds to the nicotinamide site and a neighboring pocket within SIRT1, interacting with the ribose moiety of NAD+ or its coproduct, 2'-O-acetyl-ADP ribose []. This interaction stabilizes the closed conformation of the enzyme, preventing product release and effectively inhibiting SIRT1 activity.
Q3: What makes selisistat a desirable inhibitor compared to other sirtuin inhibitors?
A3: Unlike earlier sirtuin inhibitors, selisistat demonstrates high potency and selectivity for SIRT1 and SIRT2 [, ]. This selectivity is attributed to its specific interactions with the NAD+ binding site and its exploitation of the sirtuin catalytic mechanism, resulting in potent inhibition of SIRT1 and moderate inhibition of SIRT3, while other sirtuins are less affected [].
Q4: What are the potential therapeutic applications of selisistat based on its mechanism of action?
A4: Given its ability to inhibit SIRT1 and SIRT2, selisistat has shown promise in preclinical studies for treating diseases where sirtuin activity is implicated. For instance, selisistat has demonstrated efficacy in alleviating pathology in multiple animal and cell models of Huntington's disease by restoring global acetylation levels [, ].
Q5: Has selisistat shown efficacy in other disease models?
A5: Beyond Huntington's disease, research indicates that selisistat can inhibit renal interstitial fibroblast activation and attenuate renal interstitial fibrosis in obstructive nephropathy, suggesting its therapeutic potential for chronic kidney disease []. Additionally, studies have shown that it can protect liver cells (HepG2) from oxidative damage induced by hydrogen peroxide through a mechanism involving SIRT1 activation [].
Q6: Are there any structural analogs of selisistat that exhibit similar inhibitory activity towards sirtuins?
A6: Yes, researchers have synthesized a series of oxadiazole-carbonylaminothioureas as potential SIRT1 and SIRT2 inhibitors. These compounds were designed based on virtual screening hits and exhibited comparable inhibitory activity to selisistat []. Similarly, N(epsilon)-thioacetyl-lysine-containing tri-, tetra-, and pentapeptides have been investigated as SIRT1 and SIRT2 inhibitors, with some showing equipotent inhibitory activity to selisistat [].
Q7: Has the interaction of selisistat with other proteins been investigated?
A7: While the primary target of selisistat is sirtuins, structural studies have explored its interaction with other proteins. For instance, crystal structures of selisistat in complex with the E. coli sliding clamp have been reported [, ], offering insights into its binding properties and potential off-target interactions.
Q8: Are there specific biomarkers or diagnostic tools being explored to assess selisistat's efficacy in preclinical or clinical settings?
A8: While the provided research doesn't delve into specific biomarkers for selisistat, it highlights the importance of monitoring acetylation levels as a potential indicator of its activity []. Further research is likely necessary to identify and validate specific biomarkers for predicting treatment response or identifying potential adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
